2-(Propylamino)nicotinic Acid: A Technical Guide to Biological Activity & Pharmacological Potential
2-(Propylamino)nicotinic Acid: A Technical Guide to Biological Activity & Pharmacological Potential
This is an in-depth technical guide on the biological activity, synthesis, and pharmacological potential of 2-(Propylamino)nicotinic acid .
Executive Summary
2-(Propylamino)nicotinic acid (CAS: 74611-52-2) is a functionalized pyridine derivative belonging to the class of 2-aminonicotinic acids .[1] While structurally analogous to potent non-steroidal anti-inflammatory drugs (NSAIDs) like Clonixin and Flunixin , its primary value in modern drug development lies in its role as a versatile pharmacophore scaffold .
This compound serves as a critical intermediate for synthesizing fused heterocyclic systems—specifically 1,8-naphthyridines and pyrido[2,3-d]pyrimidines —which exhibit broad-spectrum biological activities ranging from antibacterial to antitumor effects. This guide analyzes its direct pharmacological potential, structure-activity relationships (SAR), and its utility as a precursor in medicinal chemistry.
Part 1: Chemical Identity & Structural Properties[2]
Molecular Architecture
The molecule consists of a nicotinic acid (pyridine-3-carboxylic acid) core substituted at the 2-position with a propylamino group.[1][2][3] This substitution pattern is characteristic of the fenamate-like NSAID class, though the aliphatic propyl group replaces the aromatic aniline ring found in clinical drugs.
| Property | Data |
| IUPAC Name | 2-(Propylamino)pyridine-3-carboxylic acid |
| CAS Number | 74611-52-2 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| Core Scaffold | 2-Aminonicotinic acid (Isostere of Anthranilic acid) |
| Key Functional Groups | Carboxylic acid (C-3), Secondary amine (C-2), Pyridine ring |
| Predicted pKa | ~4.8 (Carboxyl), ~2.5 (Pyridine N) |
| Lipophilicity (LogP) | ~1.5 - 2.0 (Predicted) |
Structural Homology & SAR
The biological activity of 2-(propylamino)nicotinic acid is best understood through its structural relationship to established drugs.
-
Clonixin/Flunixin (NSAIDs): These are 2-anilinonicotinic acids. The aromatic ring at the 2-amino position is critical for high-affinity binding to the hydrophobic channel of Cyclooxygenase (COX) enzymes.
-
2-(Propylamino) Analog: The replacement of the rigid, lipophilic phenyl ring with a flexible propyl chain typically reduces direct COX inhibitory potency but maintains the core pharmacophore required for anti-inflammatory activity.
Figure 1. Structure-Activity Relationship (SAR) context of 2-(Propylamino)nicotinic acid.
Part 2: Pharmacology & Biological Activity[6][7]
Direct Pharmacological Activity (NSAID Potential)
While less potent than its anilino-counterparts, 2-(propylamino)nicotinic acid retains the fundamental structural requirements for prostaglandin synthesis inhibition .
-
Mechanism of Action: Competitive inhibition of Cyclooxygenase (COX-1/COX-2) . The carboxyl group interacts with the Arg-120 residue in the COX active site (similar to salicylates), while the propylamino group occupies the hydrophobic channel.
-
Analgesic & Anti-inflammatory Profile:
-
In vivo models (e.g., acetic acid-induced writhing) typically show dose-dependent analgesia.
-
Potency: Expected to be 10-50x less potent than Indomethacin or Clonixin due to the loss of pi-stacking interactions provided by the aryl ring in fenamates.
-
Indirect Activity: Precursor to Bioactive Heterocycles
The most significant biological relevance of this compound is its role as a privileged scaffold .
A. Antibacterial Agents (1,8-Naphthyridines)
Cyclization of 2-(propylamino)nicotinic acid yields 1-propyl-1,8-naphthyridin-4-ones , which are structural analogs of Nalidixic Acid (a quinolone antibiotic).
-
Target: DNA Gyrase (Topoisomerase II) and Topoisomerase IV.
-
Activity: Broad-spectrum antibacterial activity, particularly against Gram-negative bacteria (E. coli, P. aeruginosa).
B. Antitumor Agents (Pyrido[2,3-d]pyrimidines)
Reaction with formamide or urea converts the acid into pyrido[2,3-d]pyrimidine derivatives.
-
Target: Dihydrofolate Reductase (DHFR) or Tyrosine Kinases (e.g., EGFR).
-
Activity: Inhibition of cell proliferation in cancer cell lines.
Figure 2. Dual pharmacological pathways: Direct COX inhibition vs. Downstream antibacterial activity via cyclization.
Part 3: Experimental Protocols
Synthesis of 2-(Propylamino)nicotinic Acid
This protocol utilizes a Nucleophilic Aromatic Substitution (
Reagents:
-
2-Chloronicotinic acid (1.0 eq)
-
n-Propylamine (2.5 eq)
-
Solvent: Water or Ethanol
-
Catalyst (Optional): Copper powder (Ullmann-type conditions usually not required for alkyl amines)
Workflow:
-
Dissolution: Dissolve 2-chloronicotinic acid (15.7 g, 0.1 mol) in 50 mL of water.
-
Addition: Add n-propylamine (14.8 g, 0.25 mol) dropwise.
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (Silica, MeOH:DCM 1:9).
-
Workup: Cool the reaction mixture to room temperature. Acidify with concentrated HCl to pH 3–4.
-
Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.
-
Yield: Typically 70–85%.
In Vitro COX Inhibition Assay (Protocol Summary)
To verify the anti-inflammatory potential, a standard colorimetric COX inhibitor screening assay is recommended.
Materials:
-
Purified COX-1 and COX-2 enzymes (Ovine/Human recombinant).
-
Arachidonic acid (Substrate).
-
Colorimetric substrate (e.g., TMPD).
-
Test Compound: 2-(Propylamino)nicotinic acid (dissolved in DMSO).
Steps:
-
Incubation: Incubate COX enzyme with the test compound (0.1 µM – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.
-
Initiation: Add Arachidonic acid and TMPD.
-
Reaction: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue product.
-
Measurement: Measure absorbance at 590 nm after 5 minutes.
-
Calculation: Calculate % Inhibition relative to solvent control (DMSO).
Part 4: Safety & Toxicology
As a chemical intermediate and research compound, standard safety protocols apply.
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
GHS Signal: Warning.[4]
-
Handling: Use fume hood. Wear nitrile gloves and safety goggles.
-
Toxicity: No specific LD50 data is available for the propyl derivative. Based on homologs (nicotinic acid, clonixin), oral toxicity is likely low-to-moderate (LD50 > 500 mg/kg in rodents).
-
Metabolism: Likely metabolized via N-dealkylation (yielding nicotinic acid) or glucuronidation at the carboxyl group.
References
-
Benchchem. (n.d.). 2-(Propylamino)nicotinic acid - Biological Activity & Properties. Retrieved from
-
PubChem. (n.d.).[5] 2-Aminonicotinic acid derivatives - Compound Summary. National Library of Medicine. Retrieved from
- Lombardino, J. G. (1974). Enolic acids with anti-inflammatory activity. In Anti-inflammatory Agents: Chemistry and Pharmacology (Vol. 1). Academic Press. (Contextual reference for N-arylanthranilic acid SAR).
- Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063-1065. (Foundational reference for cyclization of 2-aminonicotinic acids to antibacterials).
Sources
- 1. 2-(Propylamino)nicotinic acid | 74611-52-2 | Benchchem [benchchem.com]
- 2. 2-(Cyclopropylamino)nicotinicacid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 2-(Propylamino)nicotinic acid | 74611-52-2 | Benchchem [benchchem.com]
- 4. 2-(Cyclopropylamino)nicotinic acid | 639807-18-4 [sigmaaldrich.com]
- 5. 2-Aminonicotinic acid | C6H6N2O2 | CID 72930 - PubChem [pubchem.ncbi.nlm.nih.gov]
